Lipophilicity vs. 5-Fluoro and Ethyl Ester Analogs
Methyl 5-chloropyrimidine-2-carboxylate exhibits an XLogP3 value of -0.1, indicating moderate lipophilicity [1]. This contrasts with the 5-fluoro analog (XLogP3 = -0.6) and the ethyl ester analog (XLogP3 = 0.3) . The chlorine atom contributes to a higher lipophilicity compared to fluorine, while the methyl ester maintains lower lipophilicity than the ethyl ester, potentially influencing membrane permeability and solubility profiles in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 (Computed by XLogP3 3.0, PubChem) |
| Comparator Or Baseline | Methyl 5-fluoropyrimidine-2-carboxylate: -0.6; Ethyl 5-chloropyrimidine-2-carboxylate: 0.3 |
| Quantified Difference | 0.5 log units more lipophilic than 5-fluoro analog; 0.4 log units less lipophilic than ethyl ester analog |
| Conditions | In silico prediction based on atomistic and knowledge-based methods |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and nonspecific binding; this specific XLogP3 value positions the compound as a balanced choice for lead optimization when both 5-fluoro (too polar) and ethyl ester (too lipophilic) analogs are unsuitable.
- [1] PubChem. (2025). Methyl 5-chloropyrimidine-2-carboxylate. PubChem CID 71306218. View Source
